
Diethyl 1-phenylcyclohexan-4-one-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C16H20O5 It is a derivative of cyclohexane, featuring a phenyl group and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of diethyl malonate with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for several hours
Industrial Production Methods
In an industrial setting, the production of diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylic acid
Reduction: Diethyl 4-hydroxy-1-phenyl-cyclohexane-1,3-dicarboxylate
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-oxocyclohexane-1,1-dicarboxylate: Similar structure but lacks the phenyl group.
Diethyl 4-oxopimelate: Contains a similar ester and keto group arrangement but differs in the carbon chain length.
Uniqueness
Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate is unique due to the presence of both a phenyl group and two ester groups on the cyclohexane ring
Propiedades
Número CAS |
7475-74-3 |
|---|---|
Fórmula molecular |
C18H22O5 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
diethyl 4-oxo-1-phenylcyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O5/c1-3-22-16(20)14-12-18(11-10-15(14)19,17(21)23-4-2)13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 |
Clave InChI |
YVGYXBBYJKQLKN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(CCC1=O)(C2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)
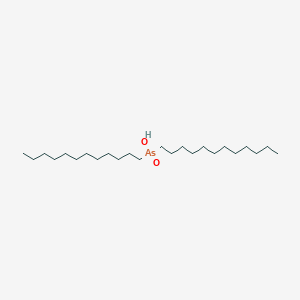
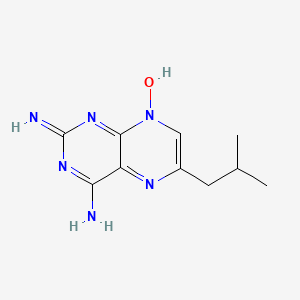
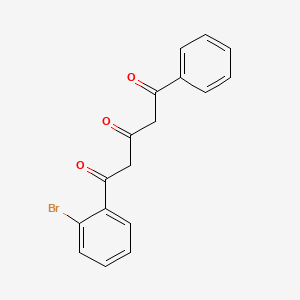
![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)
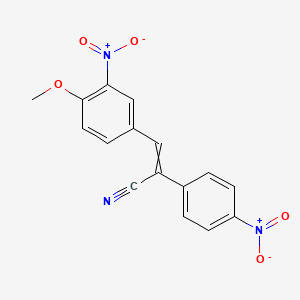
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
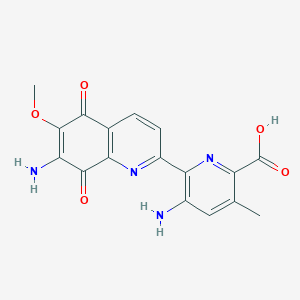
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
